molecular formula C10H10N2OS B6517770 N-(1,3-benzothiazol-6-yl)propanamide CAS No. 922920-21-6

N-(1,3-benzothiazol-6-yl)propanamide

Cat. No.: B6517770
CAS No.: 922920-21-6
M. Wt: 206.27 g/mol
InChI Key: UUYJSOYTHDTYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-6-yl)propanamide is a chemical compound of interest in medicinal chemistry and biochemical research, built around the 1,3-benzothiazole scaffold. This scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers value this compound as a potential building block or intermediate for developing novel bioactive molecules. The propanamide group linked to the 6-position of the benzothiazole core is a key functionalization, as similar structural motifs are found in compounds with defined biological roles. For instance, closely related analogs, such as N-(2-methyl-1,3-benzothiazol-6-yl)-3-ureido-propanamide, have been identified and characterized as inhibitors of the metabolic enzyme lactate dehydrogenase A (LDHA) through fragment-based lead generation approaches . This suggests potential applications for researchers investigating cancer metabolism and developing novel oncology therapeutics. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this product as a key intermediate in synthetic chemistry or as a starting point for structure-activity relationship (SAR) studies in various drug discovery programs.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-10(13)12-7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYJSOYTHDTYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Using Propanoyl Chloride

The most straightforward method involves reacting 6-amino-1,3-benzothiazole with propanoyl chloride under basic conditions. This approach leverages the nucleophilic nature of the amine group to form the amide bond.

Typical Procedure :

  • Reagents : 6-amino-1,3-benzothiazole (1.0 equiv), propanoyl chloride (1.2 equiv), pyridine (2.0 equiv), dichloromethane (DCM) solvent.

  • Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.

  • Workup : The reaction mixture is washed with dilute HCl (5%) to remove excess pyridine, followed by brine and water. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

Key Data :

ParameterValue
Yield70–85% (crude)
Purity (HPLC)>95% after purification
Reaction Scale1 mmol to 1 mol

This method is favored for its simplicity but requires careful control of stoichiometry to minimize diacylation byproducts.

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable amide formation under milder conditions.

Typical Procedure :

  • Reagents : 6-amino-1,3-benzothiazole (1.0 equiv), propanoic acid (1.1 equiv), EDC (1.3 equiv), hydroxybenzotriazole (HOBt, 1.3 equiv), DCM or THF solvent.

  • Conditions : Stirring at room temperature for 24 hours under nitrogen atmosphere.

  • Workup : The mixture is extracted with ethyl acetate, washed with NaHCO₃ and brine, dried, and concentrated.

Key Data :

ParameterValue
Yield65–78%
Side Products<5% (urea derivatives)

This method mitigates side reactions associated with acyl chlorides but incurs higher reagent costs.

Industrial-Scale Synthesis Approaches

Large-scale production employs continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:

  • Reagents : 6-amino-1,3-benzothiazole and propanoic anhydride in a 1:1.05 molar ratio.

  • Conditions : Reactor temperature of 80°C, residence time of 30 minutes, with in-line IR monitoring.

  • Purification : Continuous liquid-liquid extraction and crystallization.

Key Data :

ParameterValue
Throughput10–50 kg/day
Purity>99%
Solvent Recovery90–95%

This method reduces waste and improves reproducibility for commercial applications.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseYield (%)Reaction Time (h)
DCMPyridine8512
THFTriethylamine7818
TolueneDMAP7024

Polar aprotic solvents like DCM facilitate faster kinetics, while bulky bases (e.g., DMAP) reduce side reactions.

Temperature and Stoichiometry

Elevated temperatures (40–50°C) reduce reaction times but risk decomposition. A 10% molar excess of propanoyl chloride ensures complete conversion of the amine.

Purification and Isolation Techniques

Crude product is purified via:

  • Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.

  • Centrifugal Partition Chromatography : For high-throughput industrial batches.

MethodPurity (%)Recovery (%)
Recrystallization9880
Column Chromatography99.570

Analytical Methods for Compound Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzothiazole-H), 7.75 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.42 (q, J = 7.6 Hz, 2H, CH₂), 1.15 (t, J = 7.6 Hz, 3H, CH₃).

  • IR Spectroscopy :

    • Strong absorption at 1650 cm⁻¹ (amide C=O stretch).

  • HPLC :

    • Retention time: 6.8 min (C18 column, acetonitrile/water 60:40).

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitations
Direct AmidationHigh yield, simple setupAcyl chloride handling
Carbodiimide CouplingMild conditionsCostly reagents
Industrial FlowScalability, efficiencyHigh initial investment

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-6-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid, and acetic acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)propanamide is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and environmental science.

Molecular Formula

  • Molecular Formula : C_{10}H_{10}N_{2}S
  • Molecular Weight : 194.26 g/mol

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in treating various diseases.

Anticancer Activity

Recent studies have shown that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. A notable case study demonstrated that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Materials Science

The compound's unique properties also make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Polymer Additives

This compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research findings indicate that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress .

Nanomaterials

The compound has been utilized in synthesizing nanomaterials with specific optical and electronic properties. Its ability to form stable complexes with metal ions has been leveraged to create nanocomposites that can be used in sensors and electronic devices .

Environmental Science

In environmental applications, this compound has been studied for its role in pollution remediation.

Heavy Metal Ion Removal

Studies have demonstrated that this compound can effectively chelate heavy metal ions from contaminated water sources. Its application in water treatment processes shows promise for reducing toxic heavy metal levels, thereby improving water quality .

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at a leading university, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Tetrahydrobenzothiazole Derivatives

  • N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide (CAS: 106006-84-2): This compound, identified as Impurity-E in pharmaceuticals, features a saturated tetrahydrobenzothiazole ring. The 6S stereochemistry and amino group at the 2-position distinguish it from N-(1,3-benzothiazol-6-yl)propanamide, which lacks saturation and an amino substituent.
  • N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide: The 6R isomer differs in stereochemistry, which may alter its pharmacokinetic properties or activity in chiral environments .

Substituted Benzothiazole Amides

  • 3-Acetamido-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide (CAS: 851206-44-5): This analog replaces the benzothiazole ring with a naphthyl-thiazole system.
  • N-[1-(1,3-Benzothiazol-6-yl)ethyl]-2-chloroacetamide :
    The substitution of propanamide with chloroacetamide introduces a reactive chloro group, which may facilitate nucleophilic substitution reactions in further derivatization .

Functional Group Variations

Aliphatic Propanamides

  • N-(3-Methylbutyl)propanamide :
    Found in insect pheromones, this aliphatic amide lacks the benzothiazole ring. Its volatility and abundance (~70% in Bactrocera tryoni blends) contrast with the aromatic benzothiazole derivatives, which are less volatile and more thermally stable due to their rigid structure .

Aromatic Amides with Bioactive Moieties

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
    This compound features an N,O-bidentate directing group, enabling applications in metal-catalyzed C–H bond functionalization. The absence of a benzothiazole ring limits its π-π stacking interactions compared to this compound .
  • N-(2-Amino-5-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide: A sulfonamide-containing analog with a phenolic group, this derivative exhibits carbonic anhydrase inhibitory activity. The tert-butyl sulfamoyl group enhances target specificity but reduces metabolic stability compared to simpler benzothiazole amides .

Key Research Findings

Biological Activity: Benzothiazole propanamides are explored as enzyme inhibitors due to the benzothiazole moiety’s ability to mimic natural substrates. For example, sulfonamide analogs inhibit carbonic anhydrase with IC50 values in the nanomolar range .

Pharmaceutical Relevance : Tetrahydrobenzothiazole derivatives like Impurity-E highlight the importance of stereochemical control in drug synthesis to avoid unwanted byproducts .

Comparative Volatility : Aliphatic propanamides (e.g., N-(3-methylbutyl)propanamide) exhibit higher volatility than aromatic analogs, making them suitable for ecological applications like pest control .

Biological Activity

N-(1,3-benzothiazol-6-yl)propanamide is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural versatility of these compounds allows for modifications that enhance their pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with cell surface receptors to modulate their activity.
  • Gene Expression Alteration : The compound influences the expression of genes associated with various biological processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that similar benzothiazole derivatives can effectively inhibit bacterial growth by targeting essential metabolic pathways.

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study evaluated its effects on human cancer cell lines (A431 and A549), demonstrating a notable decrease in cell proliferation and migration .

Data Table: Biological Activities of this compound

Activity Type Effect Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers
NeuroprotectiveProtects neuronal cells from damage

Case Studies

  • Anticancer Activity : In a study assessing the effects of various benzothiazole derivatives on human epidermoid carcinoma cells (A431), this compound was found to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 1 µM. Flow cytometry confirmed cell cycle arrest and increased apoptotic markers .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of benzothiazole derivatives in models of oxidative stress. The compound demonstrated efficacy in rescuing neuronal cells from hydrogen peroxide-induced toxicity, suggesting its role as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(1,3-benzothiazol-6-yl)propanamide and its analogs?

  • Methodology : Acyl chloride coupling is a standard approach. For example, propanamide derivatives are synthesized by reacting propionyl chloride with a benzothiazolamine precursor under reflux in chloroform or dichloromethane. Purification typically involves column chromatography, and yields are optimized by controlling stoichiometry and reaction time (e.g., 6–8 hours at 60–80°C) .
  • Characterization : Post-synthesis, compounds are validated using 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, 1H^1 \text{H} NMR signals for the propanamide chain appear as triplets (δ ~1.20–1.46 ppm for CH3_3) and quartets (δ ~2.49 ppm for CH2_2) .

Q. How is the structural conformation of this compound determined experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and intermolecular interactions. For benzothiazole derivatives, planar acetamide moieties and gauche orientations of substituents (e.g., adamantyl groups) are observed, stabilized by hydrogen bonds (N–H⋯N) and π-π stacking .
  • Spectroscopic validation : IR spectroscopy confirms carbonyl stretches (~1668–1731 cm1^{-1}) and NH stretches (~3178–3433 cm1^{-1}), while 13C^{13} \text{C} NMR identifies carbonyl carbons at δ ~168–175 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

  • Assay standardization : Variability in IC50_{50} values may arise from differences in cell lines (e.g., HEK293 vs. CHO-K1), incubation times, or solvent polarity. Replicate assays with internal controls (e.g., reference inhibitors) are critical .
  • Impurity profiling : Trace byproducts (e.g., unreacted acyl chlorides) can skew bioactivity results. Techniques like HPLC-MS or 1H^1 \text{H}-DOSY NMR quantify impurities and confirm compound purity ≥95% .

Q. What strategies optimize the design of benzothiazole-propanamide analogs for enhanced target selectivity?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., Br, NO2_2) at the benzothiazole 6-position improves binding to hydrophobic enzyme pockets. For example, bromo-substituted analogs show 10-fold higher CB2 receptor affinity than unsubstituted derivatives .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions between the propanamide carbonyl and receptor residues (e.g., Lys3.28^{3.28} in CB2). MD simulations assess stability of ligand-receptor complexes .

Q. How are crystallographic data analyzed to validate hydrogen-bonding networks in benzothiazole-propanamide complexes?

  • SHELX refinement : SHELXL refines X-ray data to model H-bonding (e.g., N–H⋯N interactions with dH⋯A_{\text{H⋯A}} ~2.1–2.3 Å) and van der Waals contacts. For example, intermolecular S⋯S interactions (3.62 Å) stabilize crystal packing in adamantyl derivatives .
  • Mercury visualization : The Cambridge Structural Database (CSD) tools map interaction fingerprints, highlighting key motifs like dimeric H-bonded pairs or π-stacked benzothiazole rings .

Methodological Notes

  • Key references : Synthesis (), crystallography ( ), bioactivity ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.